8-(4-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused imidazole-purine scaffold with diverse substituents influencing biological activity. The structural features include:
- 8-(4-Methoxyphenyl): A methoxy-substituted aromatic ring at position 8, which may enhance receptor binding via hydrophobic or π-π interactions.
- 1,6,7-Trimethyl groups: Methyl substituents at positions 1, 6, and 7, likely improving metabolic stability and membrane permeability.
- 3-Propyl chain: A short alkyl chain at position 3, balancing lipophilicity and solubility.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-6-11-23-18(26)16-17(22(4)20(23)27)21-19-24(12(2)13(3)25(16)19)14-7-9-15(28-5)10-8-14/h7-10H,6,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKDKIQYVGHOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)OC)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are dihydrofolate reductase (rhDHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a crucial role in the folate pathway, which is deeply involved in the synthesis of DNA nucleotides.
Mode of Action
The compound interacts with its targets, inhibiting their activities. The most potent compound against tumor cell lines only showed weak inhibition (63±18%) toward DHFR
Biochemical Pathways
The compound affects the folate pathway, which plays a vital role in the synthesis of DNA nucleotides. By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, leading to cell cycle arrest and induction of apoptosis.
Pharmacokinetics
It is noted that nonclassical antifolates, such as this compound, are generally more lipophilic and enter cells through passive diffusion. This suggests that the compound may have good bioavailability.
Result of Action
The compound has been shown to have anti-proliferative activities against HL60, HeLa, and A549 cells. In particular, it has been observed to cause S-phase arrest and induction of apoptosis in HL-60 cells. The induction of apoptosis was found to act through a lysosome-nonmitochondrial pathway.
Biochemical Analysis
Biochemical Properties
It is known that purine derivatives can interact with various enzymes, proteins, and other biomolecules. The specific interactions of this compound need to be further investigated.
Biological Activity
8-(4-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure with a methoxyphenyl group that enhances its solubility and potential interactions with biological targets. Research indicates that it may serve as an inhibitor of specific enzymes and receptors, particularly in anti-inflammatory and anticancer contexts.
Chemical Structure and Properties
- Molecular Formula: C20H23N5O3
- Molecular Weight: 381.436 g/mol
- IUPAC Name: 6-(4-methoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
The presence of the methoxy group is significant as it contributes to the compound's enhanced biological activity by improving its solubility and facilitating better interaction with biological targets .
Preliminary studies suggest that this compound interacts with various biological pathways:
- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in inflammatory processes.
- Receptor Modulation: It may modulate Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are crucial in immune response and inflammation .
Biological Activities
Research has identified several key biological activities associated with this compound:
Anti-inflammatory Activity
Studies indicate that the compound exhibits significant anti-inflammatory properties. It may act as a modulator of cytokine production through TLR activation. For instance:
Anticancer Potential
The compound's structure suggests potential anticancer activity. Its ability to inhibit specific cellular pathways involved in cancer progression makes it a candidate for further investigation in oncology .
Comparative Analysis with Similar Compounds
A comparative study highlights the unique properties of this compound against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,6,9-Trisubstituted Purine Derivatives | Similar purine core with different substituents | Varies; some exhibit anti-inflammatory properties |
| 1,2,4-Triazolo[1,5-a]pyrimidines | Different heterocyclic structure but similar biological activities | Known for anti-inflammatory effects |
| 8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | Similar imidazo-purine structure with different alkyl groups | Potential anticancer activity |
The unique arrangement of functional groups in this compound imparts distinct chemical reactivity and biological properties compared to others in its class .
Case Studies and Research Findings
Recent research has focused on elucidating the specific binding affinities and kinetic parameters associated with the interactions of this compound. A notable study demonstrated that derivatives of imidazoquinoline structures possess varying degrees of TLR7/8 agonistic activity based on their electronic configurations .
Additionally, ongoing studies aim to explore the therapeutic applications of this compound in treating inflammatory diseases and certain types of cancer. The findings suggest that further optimization of its structure could lead to more potent derivatives suitable for clinical application.
Scientific Research Applications
Overview
8-(4-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopyrimidine class. Its unique structure and biological activity make it a significant candidate for various scientific research applications. This article explores its applications in chemistry, biology, medicine, and industry.
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow researchers to study reaction mechanisms and develop new synthetic pathways.
Biology
The compound has garnered attention for its potential biological activities, particularly in cancer research. It interacts with key enzymes in the folate pathway:
- Dihydrofolate Reductase (DHFR) : Inhibition disrupts folate metabolism essential for DNA synthesis.
- Thymidylate Synthase (TS) : Its inhibition can lead to cell cycle arrest.
- Aminoimidazole Carbonamide Ribonucleotide Transformylase (AICARFT) : Involved in purine biosynthesis.
These interactions suggest that the compound may induce apoptosis and S-phase arrest in tumor cells, making it a candidate for further investigation in anticancer therapies .
Medicine
The compound's inhibition of crucial enzymes positions it as a potential therapeutic agent. Research indicates that nonclassical antifolates like this compound are more lipophilic and may enter cells through passive diffusion. This property enhances its bioavailability and effectiveness against various cancer cell lines .
Industry
In industrial applications, this compound may be utilized in the development of new materials with specific chemical properties. Its unique structure can be leveraged in creating dyes or catalysts with improved performance characteristics.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Cancer Cell Line Studies : In vitro studies indicate that the compound effectively inhibits DHFR and TS activities in various tumor cell lines. The most potent inhibition observed was approximately 63% against DHFR .
- Mechanistic Studies : Research has shown that the compound affects critical biochemical pathways involving folate metabolism and DNA synthesis. This action leads to significant cellular effects such as apoptosis induction .
- Pharmacokinetic Analysis : Investigations into the pharmacokinetics of this compound suggest favorable absorption characteristics due to its lipophilicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs, their structural variations, and pharmacological profiles:
Structure-Activity Relationship (SAR) Insights
- Position 8 Substitution :
- Aromatic groups (e.g., 4-methoxyphenyl in the target compound) enhance receptor binding affinity compared to alkyl chains . For example, AZ-853’s piperazinylalkyl chain improves 5-HT1A selectivity but reduces metabolic stability vs. aryl groups .
- Electron-donating groups (e.g., methoxy in the target compound) may improve CNS penetration compared to electron-withdrawing substituents (e.g., nitro groups in compounds) .
- Position 3 Alkyl Chain :
- Methylation Pattern :
- Trimethylation at 1,6,7 (target compound) vs. dimethylation (AZ-853): Increased methylation correlates with enhanced metabolic stability but may reduce receptor subtype selectivity .
Q & A
Basic: What analytical techniques are recommended for confirming the structural integrity of this compound?
Methodological Answer:
To verify structural integrity, employ a combination of spectroscopic and mass spectrometric methods:
- 1H/13C NMR : Assign chemical shifts to confirm substituent positions and aromaticity patterns .
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for dione moieties) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., exact mass matching within 3 ppm error) .
- X-ray Crystallography (if crystalline): Resolve absolute configuration and intermolecular interactions .
Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental
- Reaction Path Search : Use software like GRRM or Gaussian to identify transition states and intermediates .
- Solvent/Reagent Screening : Simulate solvent effects (e.g., ethanol vs. DMF) to predict yield improvements .
- Machine Learning : Train models on existing imidazo-purine syntheses to predict optimal conditions (e.g., temperature, catalyst loadings) .
- Energy Profile Analysis : Compare activation barriers for competing pathways (e.g., cyclization vs. byproduct formation) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Adhere to OSHA and institutional chemical hygiene plans:
- PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for weighing .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent hydrolysis .
- Spill Management : Absorb with vermiculite or sand, neutralize with weak bases (e.g., sodium bicarbonate), and dispose as hazardous waste .
- Exposure Mitigation : Avoid skin contact (use ethanol for decontamination) and monitor for respiratory irritation .
Advanced: How can researchers resolve contradictions in reported catalytic activity data?
Methodological Answer:
Apply systematic validation frameworks:
- Control Experiments : Replicate studies under identical conditions (e.g., pH, solvent purity) to isolate variables .
- Statistical Design of Experiments (DoE) : Use factorial designs to quantify interactions between parameters (e.g., temperature vs. catalyst type) .
- Cross-Lab Collaboration : Share raw data via platforms like ICReDD to benchmark reproducibility .
- Mechanistic Probes : Introduce isotopic labeling (e.g., ¹³C) to track reaction pathways and intermediate stability .
Basic: What synthetic routes are documented, and what are their critical parameters?
Methodological Answer:
Key routes include:
- Oxidative Cyclization : Use NaOCl in ethanol at RT for imidazo-purine ring closure (73% yield; monitor pH to avoid overoxidation) .
- Multicomponent Reactions : Optimize stoichiometry (e.g., 1:1.2:1 ratio for amine, aldehyde, and purine precursors) and reflux in THF .
- Purification : Employ silica gel chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product .
Advanced: How can QM/MM simulations enhance understanding of biological interactions?
Methodological Answer:
Combine quantum mechanics/molecular mechanics (QM/MM) for target-binding studies:
- Docking Simulations : Use AutoDock Vina to predict binding modes with enzymes (e.g., kinases or purinergic receptors) .
- Free Energy Perturbation (FEP) : Calculate ΔG for substituent modifications (e.g., methoxy vs. ethoxy groups) to guide SAR .
- Solvent Accessibility Maps : Identify hydrophobic pockets for propyl chain optimization using MD simulations (NAMD/GROMACS) .
- In Silico Toxicity Screening : Predict metabolite formation (e.g., CYP450-mediated oxidation) with ADMET software .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Degradation Pathways : Monitor via HPLC for hydrolysis (dione ring opening) or photodegradation under UV light .
- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) to prevent radical-mediated decomposition .
- Container Material : Use amber glass vials to limit light exposure; avoid plasticizers in polypropylene .
Advanced: How to design experiments for assessing environmental toxicity?
Methodological Answer:
Follow OECD guidelines with modifications:
- Aquatic Toxicity : Use Daphnia magna assays (LC50 determination) under OECD 202 protocols; account for metabolite bioaccumulation .
- Soil Degradation : Conduct microcosm studies with GC-MS to track breakdown products (e.g., methoxyphenyl fragments) .
- QSAR Modeling : Train models on ecotoxicological databases to predict persistence and bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
